3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with appropriate reagents. One common method involves heating 5-acetyl-4-aminopyrimidines under reflux with sodium methoxide (MeONa) in butanol (BuOH). The acetyl methyl group and the amide carbonyl moiety participate in the cyclization to form the pyrido[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl and propoxy groups, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiproliferative agent, showing promise in inhibiting the growth of cancer cells.
Biological Studies: It exhibits antimicrobial, anti-inflammatory, and analgesic activities, making it a candidate for drug development.
Materials Science: The unique structure of this compound allows it to be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit tyrosine kinases or cyclin-dependent kinases (CDKs), leading to the disruption of cell signaling pathways and inhibition of cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are also known for their kinase inhibitory activities and are used in cancer research.
Uniqueness
3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents (ethoxyethyl and propoxy groups), which may confer distinct biological activities and chemical properties compared to other pyrido[2,3-d]pyrimidine derivatives.
Properties
IUPAC Name |
3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-4-9-22-11-6-7-16-13-12(11)14(19)18(8-10-21-5-2)15(20)17(13)3/h6-7H,4-5,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUPHJNSBDHVGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CCOCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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